molecular formula C19H19NO2 B12553955 Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- CAS No. 144221-98-7

Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)-

Cat. No.: B12553955
CAS No.: 144221-98-7
M. Wt: 293.4 g/mol
InChI Key: XNPFRQDSADGUOA-UHFFFAOYSA-N
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Description

Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- is a complex organic compound with a unique structure that includes an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- typically involves the formation of the oxazine ring through a series of condensation reactions. The starting materials often include aromatic aldehydes and amines, which undergo cyclization under acidic or basic conditions to form the oxazine ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazine derivatives and related heterocyclic compounds. Examples include:

  • Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-
  • Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-

Uniqueness

Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- is a compound of significant interest due to its unique structural properties and potential biological activities. The following sections will explore its synthesis, biological activity, and relevant research findings.

Molecular Information:

  • IUPAC Name: 1-(6-methyl-2,4-diphenyl-3,4-dihydro-2H-1,3-oxazin-5-yl)ethanone
  • Molecular Formula: C19H19NO2
  • Molecular Weight: 293.4 g/mol
  • CAS Number: 144221-98-7

Chemical Structure:
The compound features an oxazine ring that contributes to its reactivity and interaction with biological targets.

PropertyValue
CAS No. 144221-98-7
Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
InChI Key XNPFRQDSADGUOA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(NC(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Synthesis

The synthesis of Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- typically involves the formation of the oxazine ring through condensation reactions involving aromatic aldehydes and amines under acidic or basic conditions. The optimization of reaction conditions is crucial for achieving high yield and purity during industrial production. Common methods include purification through recrystallization or chromatography to isolate the desired product .

Biological Activity

Ethanone derivatives have demonstrated a range of biological activities that are noteworthy in pharmacological research:

Antimicrobial Activity

Research indicates that compounds similar to Ethanone exhibit antimicrobial properties. For instance, studies on related oxazine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial survival .

Acaricidal Activity

Recent studies have evaluated the acaricidal activity of related compounds against mite eggs and larvae. While Ethanone itself has not been extensively tested for acaricidal properties specifically, its structural analogs have shown promising results with significant mortality rates at low concentrations. For example, certain derivatives demonstrated over 100% mortality against mite eggs at concentrations as low as 10 mg/L .

Enzyme Interaction

The oxazine ring structure allows Ethanone to interact with specific enzymes or receptors in biological systems. This interaction can lead to modulation of metabolic pathways, potentially influencing enzyme activity through competitive inhibition or allosteric effects .

Case Studies and Research Findings

  • Study on Antimicrobial Properties:
    A study published in a peer-reviewed journal explored the antimicrobial efficacy of various oxazine derivatives. Results indicated that compounds with similar structures to Ethanone exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Acaricidal Activity Evaluation:
    In another research effort focusing on acaricidal activity, derivatives were tested against common agricultural pests. The findings suggested that structural modifications in the oxazine framework could enhance biological activity, indicating a pathway for future drug development targeting pest control .
  • Mechanistic Studies:
    Further investigations into the mechanism of action revealed that the interaction between the oxazine moiety and specific molecular targets could lead to altered cellular responses in treated organisms. This opens avenues for exploring therapeutic applications in both human medicine and agriculture .

Properties

CAS No.

144221-98-7

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

1-(6-methyl-2,4-diphenyl-3,4-dihydro-2H-1,3-oxazin-5-yl)ethanone

InChI

InChI=1S/C19H19NO2/c1-13(21)17-14(2)22-19(16-11-7-4-8-12-16)20-18(17)15-9-5-3-6-10-15/h3-12,18-20H,1-2H3

InChI Key

XNPFRQDSADGUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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